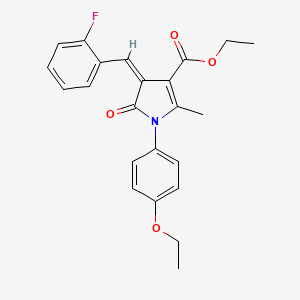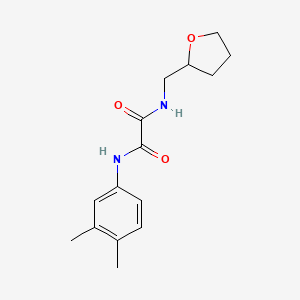![molecular formula C25H28N2O5S B11641899 2-(N-Benzylbenzenesulfonamido)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B11641899.png)
2-(N-Benzylbenzenesulfonamido)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- Its chemical formula is C24H27NO5S .
- The compound features a sulfonamide group (–SO2NH–) attached to a benzylbenzenesulfonamide moiety, which in turn is linked to a 3,4-dimethoxyphenethylacetamide group.
- The presence of both aromatic and aliphatic moieties makes it an interesting target for synthesis and study.
2-(N-Benzylbenzenesulfonamido)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide: , is a synthetic organic compound.
Méthodes De Préparation
- Synthetic Routes :
- One common synthetic route involves the condensation of 3,4-dimethoxyphenethylamine with benzylbenzenesulfonyl chloride in the presence of a base (such as triethylamine).
- The resulting intermediate is then acetylated using acetic anhydride or acetyl chloride to yield the final compound.
- Industrial Production :
- While not widely produced industrially, this compound can be synthesized on a laboratory scale using the methods described above.
Analyse Des Réactions Chimiques
- Reactivity :
- The compound contains several functional groups, including an amide, a sulfonamide, and an ether.
- It can undergo various reactions, such as oxidation , reduction , and substitution .
- Common Reagents and Conditions :
- Oxidation : Reagents like chromium(VI) oxide (CrO3) or pyridinium chlorochromate (PCC) can be used for oxidation.
- Reduction : Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can reduce the compound.
- Substitution : Hydrogen halides (HCl, HBr, HI) can replace the sulfonamide hydrogen.
- Major Products :
- Oxidation may yield the corresponding ketone.
- Reduction could lead to the amine derivative.
- Substitution reactions may result in halogenated derivatives.
Applications De Recherche Scientifique
- Chemistry : Investigating its reactivity and designing related compounds.
- Biology : Studying its interactions with biological macromolecules.
- Medicine : Exploring potential pharmacological properties.
- Industry : Developing new materials or catalysts.
Mécanisme D'action
- The compound’s mechanism of action depends on its specific targets.
- It could interact with enzymes, receptors, or other biomolecules due to its diverse functional groups.
- Further research is needed to elucidate its precise mode of action.
Comparaison Avec Des Composés Similaires
- Similar Compounds :
- Sulfonamides : Other sulfonamides with different substituents.
- Phenethylacetamides : Compounds with similar amide and phenethyl moieties.
- Uniqueness :
- The combination of benzylbenzenesulfonamide and 3,4-dimethoxyphenethylacetamide sets it apart from most other compounds.
Propriétés
Formule moléculaire |
C25H28N2O5S |
|---|---|
Poids moléculaire |
468.6 g/mol |
Nom IUPAC |
2-[benzenesulfonyl(benzyl)amino]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide |
InChI |
InChI=1S/C25H28N2O5S/c1-31-23-14-13-20(17-24(23)32-2)15-16-26-25(28)19-27(18-21-9-5-3-6-10-21)33(29,30)22-11-7-4-8-12-22/h3-14,17H,15-16,18-19H2,1-2H3,(H,26,28) |
Clé InChI |
QIBVYMVNQYPZOP-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)CCNC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-methylphenyl)-2-oxoethyl N-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)phenylalaninate](/img/structure/B11641817.png)
![3-[(Z)-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(benzylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11641822.png)
![N-(4-bromophenyl)-2-{[3-cyano-4-(5-methylfuran-2-yl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B11641830.png)
![methyl (3-{(Z)-[1-(4-bromo-3-methylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetate](/img/structure/B11641836.png)



![1-[3-(dimethylamino)propyl]-4-(4-ethoxy-2-methylbenzoyl)-3-hydroxy-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11641850.png)
![4-[(4-{(Z)-[1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B11641862.png)
![(5E)-2-[4-(3-methylphenyl)piperazin-1-yl]-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazol-4(5H)-one](/img/structure/B11641868.png)
![methyl (4Z)-4-{[1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-methyl-5-oxo-1-(tetrahydrofuran-2-ylmethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11641875.png)
![3-(2-methoxyphenyl)-2-(prop-2-en-1-ylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B11641880.png)

![ethyl 2-[2-(4-fluorophenyl)-4-hydroxy-3-(2-methyl-4-propoxybenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11641892.png)
